molecular formula C5H11NS B12112967 2-Pyrrolidinemethanethiol,(S)-

2-Pyrrolidinemethanethiol,(S)-

Cat. No.: B12112967
M. Wt: 117.22 g/mol
InChI Key: LKQWWEHOLGUDAQ-YFKPBYRVSA-N
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Description

2-Pyrrolidinemethanethiol,(S)- is an organic compound with the molecular formula C5H11NS It is a thiol derivative of pyrrolidine, characterized by the presence of a sulfur atom bonded to a methylene group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrrolidinemethanethiol,(S)- can be synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method involves the use of a polymer resin with amino groups as the active functional group. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of 2-Pyrrolidinemethanethiol,(S)- typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinemethanethiol,(S)- undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The methylene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the major products formed.

    Reduction: The corresponding thiol is obtained.

    Substitution: Substituted pyrrolidinemethanethiol derivatives are produced.

Scientific Research Applications

2-Pyrrolidinemethanethiol,(S)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanethiol,(S)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinethiol: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    2-Mercaptopyridine: Another thiol derivative with a pyridine ring.

Uniqueness

2-Pyrrolidinemethanethiol,(S)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable covalent bonds with proteins makes it valuable in biochemical research and therapeutic applications .

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanethiol

InChI

InChI=1S/C5H11NS/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

LKQWWEHOLGUDAQ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](NC1)CS

Canonical SMILES

C1CC(NC1)CS

Origin of Product

United States

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